molecular formula C8H12ClNO B095075 2-Phenoxyethanamine hydrochloride CAS No. 17959-64-7

2-Phenoxyethanamine hydrochloride

Cat. No.: B095075
CAS No.: 17959-64-7
M. Wt: 173.64 g/mol
InChI Key: UQJNPPXLUJHLCR-UHFFFAOYSA-N
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Description

2-Phenoxyethanamine hydrochloride is an organic compound with the molecular formula C8H11NO•HCl. It is a derivative of 2-phenoxyethanamine, where the amine group is protonated to form a hydrochloride salt. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenoxyethanamine hydrochloride typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxyethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Scientific Research Applications

2-Phenoxyethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of antidepressant drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-phenoxyethanamine hydrochloride involves its interaction with various molecular targets:

    Molecular Targets: It can interact with neurotransmitter receptors, such as serotonin and norepinephrine receptors.

    Pathways Involved: The compound can modulate the reuptake of neurotransmitters, thereby influencing mood and behavior. .

Comparison with Similar Compounds

    2-Phenylethylamine: Shares a similar structure but lacks the phenoxy group.

    2-Phenoxyethylamine: The base form of 2-phenoxyethanamine hydrochloride.

    Nefazodone: A related compound used as an antidepressant, which also interacts with serotonin receptors.

Uniqueness: this compound is unique due to its specific structural features, such as the phenoxy group and the hydrochloride salt form, which confer distinct chemical and biological properties. Its ability to modulate neurotransmitter systems makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-phenoxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJNPPXLUJHLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17959-64-7
Record name (2-aminoethoxy)benzene hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What are the advantages of the new synthetic routes for 2-phenoxyethanamine hydrochloride presented in the research?

A1: The research article "" explores two improved synthetic routes for this compound. Firstly, using 2-chloroethylamine (synthesized from ethanolamine) and phenol results in a total yield of 75% []. Secondly, modifying the reaction conditions for the existing method with phenol and cyclohexylamine increases the yield from 46.5% to 57% []. Both approaches offer significant advantages in terms of yield, making them potentially more suitable for industrial production compared to previous methods.

Q2: Are there any details regarding the analytical methods used to characterize the synthesized this compound?

A2: While the article emphasizes the improved synthetic routes and their respective yields, it does not provide specific details about the analytical methods used for characterizing the final product []. Further research and publications may offer more information on the characterization techniques employed.

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